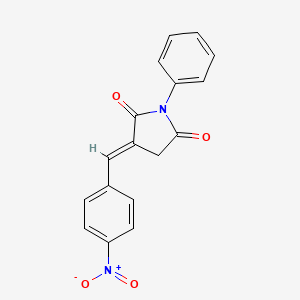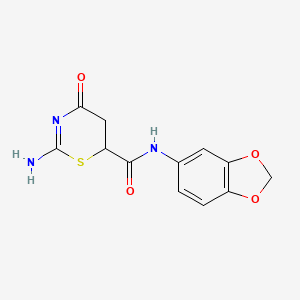
8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a benzimidazole ring fused to a tetrahydroquinoline moiety, along with an ethoxy group at position 6.
- Benzimidazoles are well-known for their diverse applications in chemistry and biology .
- This compound’s unique structure makes it an interesting subject for study.
8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound with an intriguing structure.
Preparation Methods
- The synthesis of 8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline involves two key steps:
Formation of 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde:
Hydrazine Formation:
- NMR spectroscopy, mass spectrometry, and infrared spectroscopy confirm the structures of these compounds.
Chemical Reactions Analysis
- Common reagents include thiosemicarbazide, 4-fluorobenzaldehyde, and ethanol.
- Major products depend on reaction conditions and substituents.
8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-1,2,3,4-tetrahydroquinoline: may undergo various reactions:
Scientific Research Applications
- This compound finds applications in:
Medicine: Potential anticancer, antiviral, and anti-inflammatory properties.
Chemistry: As a versatile building block for further synthesis.
Industry: Its unique structure may have industrial applications.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets and pathways involved need further investigation.
Comparison with Similar Compounds
- While I couldn’t find direct analogs, we can compare it to related benzimidazole derivatives.
- Further exploration is needed to highlight its uniqueness.
Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
8-(1H-benzimidazol-2-yl)-6-ethoxy-2,2,4-trimethyl-3,4-dihydro-1H-quinoline |
InChI |
InChI=1S/C21H25N3O/c1-5-25-14-10-15-13(2)12-21(3,4)24-19(15)16(11-14)20-22-17-8-6-7-9-18(17)23-20/h6-11,13,24H,5,12H2,1-4H3,(H,22,23) |
InChI Key |
ZFOFJJBPYSLSHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C2C(=C1)C(CC(N2)(C)C)C)C3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 1-{N-[(4-hydroxyphthalazin-1-yl)acetyl]glycyl}piperidine-4-carboxylate](/img/structure/B11029431.png)
![[2-oxo-2-[(4-oxo-1,3-benzothiazin-2-yl)amino]ethyl] N,N-diethylcarbamodithioate](/img/structure/B11029438.png)
![(1E)-8-ethoxy-1-[2-(8-methoxy-2-oxo-2H-chromen-3-yl)-2-oxoethylidene]-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11029440.png)
![5'-(3,4-dihydro-2H-quinolin-1-yl)spiro[1H-indole-3,3'-2,4,6,8,16-pentazatetracyclo[7.7.0.02,7.010,15]hexadeca-1(16),4,6,8,10,12,14-heptaene]-2-one](/img/structure/B11029449.png)
![N-(3-chloro-4-fluorophenyl)-2-(5-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B11029453.png)
![N-(3-chloro-2-methylphenyl)-2-[2-(morpholin-4-yl)-4-oxo-1,4,5,6-tetrahydropyrimidin-5-yl]acetamide](/img/structure/B11029454.png)

![Methyl 5-methyl-2-{[(1-methyl-2-oxo-1,2-dihydroquinolin-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11029460.png)


![1-[2,2-dimethyl-4-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}quinolin-1(2H)-yl]ethanone](/img/structure/B11029497.png)
![2-Methyl-5-[(4-nitrobenzyl)sulfanyl][1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B11029500.png)
![5-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11029502.png)
